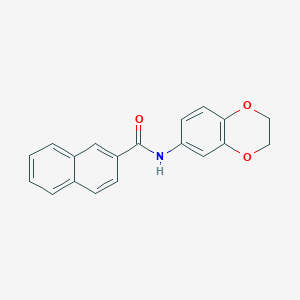

![molecular formula C17H22N4O3 B5509260 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds involving the 1,2,4-oxadiazole ring and related structures often involves cyclization reactions and N-alkylation processes. For example, El-Essawy and Rady (2011) describe the preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from specific amines, which undergo various cyclization reactions under different conditions to yield oxadiazole derivatives (El-Essawy & Rady, 2011). Although not directly synthesizing the compound , this method highlights typical strategies employed in the construction of complex molecules containing oxadiazole units.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structural elucidation often involves spectroscopic methods such as NMR and X-ray crystallography. Anuradha et al. (2014) conducted spectroscopic characterization and crystal structure analysis of a related compound, which provides insights into the typical structural features and confirmation of such molecules (Anuradha et al., 2014).

Applications De Recherche Scientifique

Metabolic Stability in Drug Discovery

Linton et al. (2011) discussed the challenges in achieving metabolic stability for compounds like N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. They highlighted the rapid metabolism by aldehyde oxidase (AO) of imidazo[1,2-a]pyrimidine moiety, common in such compounds. Their study provided insights into reducing AO-mediated oxidation, which is crucial for the development of stable and effective drugs in cancer therapy, particularly for castration-resistant prostate cancer (Linton et al., 2011).

Synthesis of Novel Heterocyclic Compounds

Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one Moiety. They examined various derivatives, which are structurally similar to the compound . These compounds are significant in the field of medicinal chemistry due to their potential applications in developing drugs with better hypertensive activity (Kumar & Mashelker, 2007).

Antibacterial Activity and Action Mechanism

Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives, including compounds structurally related to this compound. Their research focused on assessing antibacterial activities and understanding the action mechanisms of these compounds. This is vital for the development of new antibacterial agents, especially against strains like Xanthomonas oryzae pv. oryzae (Song et al., 2017).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) investigated novel pyrazolopyrimidines derivatives, which are chemically similar to the compound in focus. These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities associated with oxadiazoles . Additionally, more research could be done to elucidate its synthesis process and chemical reactions.

Propriétés

IUPAC Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-4-21(9-13-19-16(24-20-13)12-6-5-7-12)17(23)14-10(2)8-11(3)18-15(14)22/h8,12H,4-7,9H2,1-3H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSRLLGOPTYFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)C2CCC2)C(=O)C3=C(C=C(NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)